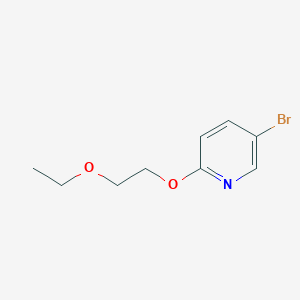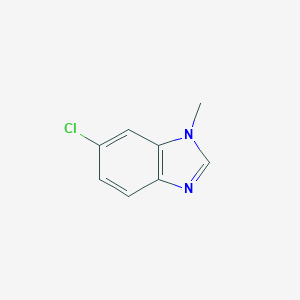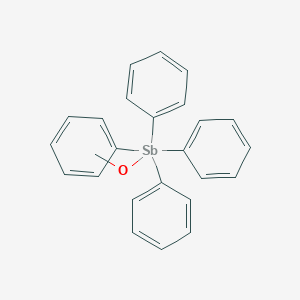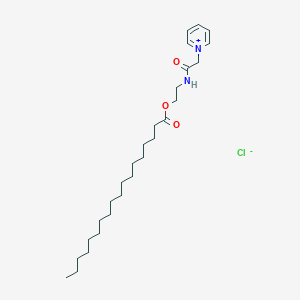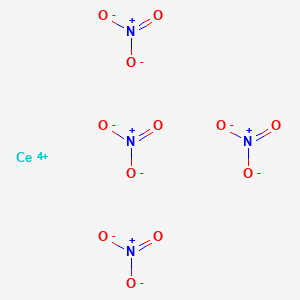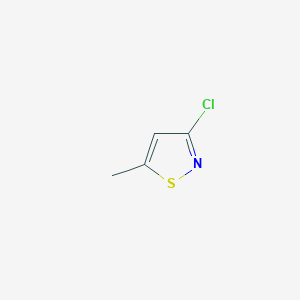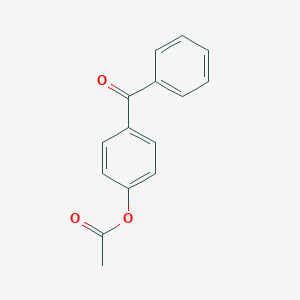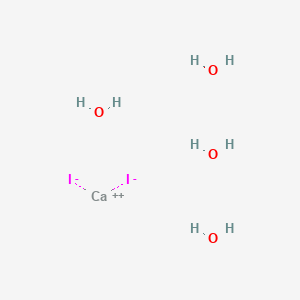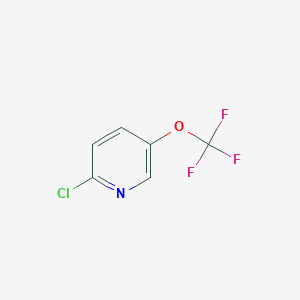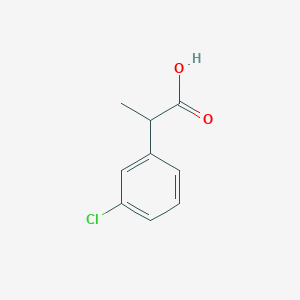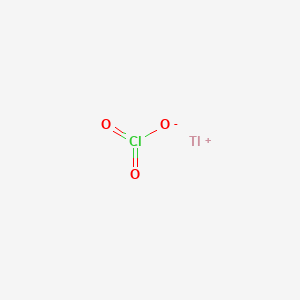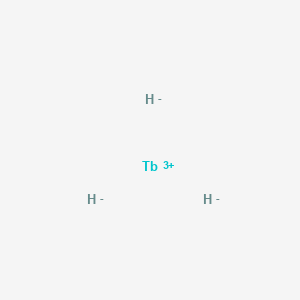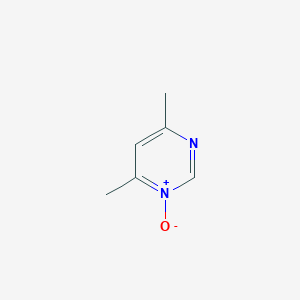
3-(Trifluoroacetyl)indole
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 3-(Trifluoroacetyl)indole and its derivatives is a topic of ongoing research, exploring various strategies to construct the indole core and introduce the trifluoroacetyl functionality. Traditional methods for indole synthesis, such as the Fischer indole synthesis, Bartoli indole synthesis, and Larock indole synthesis, provide a foundation for developing new synthetic routes tailored to incorporate trifluoroacetyl groups (Taber & Tirunahari, 2011). The synthesis strategies often hinge on the selective functionalization of the indole ring, with a particular focus on C2-functionalization as a pivotal step for introducing various substituents, including trifluoroacetyl groups (Deka, Deb, & Baruah, 2020).
Molecular Structure Analysis
The molecular structure of 3-(Trifluoroacetyl)indole is characterized by the indole core, a bicyclic structure consisting of a benzene ring fused to a five-membered pyrrole ring, and the trifluoroacetyl group attached at the 3-position. This configuration imparts distinct electronic and steric properties to the molecule, influencing its reactivity and interaction with biological targets. The presence of the trifluoroacetyl group enhances the acidity of adjacent hydrogen atoms, affecting nucleophilic substitution reactions and the molecule's overall chemical behavior.
Chemical Reactions and Properties
3-(Trifluoroacetyl)indole participates in a variety of chemical reactions, leveraging the reactivity of both the indole core and the trifluoroacetyl group. It can undergo nucleophilic substitution reactions, where nucleophiles attack the carbonyl carbon of the trifluoroacetyl group, leading to the formation of new C-C or C-N bonds. Additionally, the electron-withdrawing effect of the trifluoroacetyl group influences electrophilic substitution reactions on the indole ring, directing electrophiles to specific positions on the ring (Kazakova & Vasilyev, 2017).
Wissenschaftliche Forschungsanwendungen
-
Biotechnological Production for Industrial Applications
- Field : Systems Microbiology and Biomanufacturing .
- Application Summary : Indole is a signalling molecule produced both by bacteria and plants. It has value for flavour and fragrance applications, for example, in the food industry or perfumery .
- Methods of Application : Biocatalytic approaches have been developed to convert indole into halogenated and oxygenated derivatives .
- Results : Indole can be derivatized to several halogenated and oxygenated compounds that can be used as natural colourants or have promising bioactivity with therapeutic potential to treat human diseases .
-
Agricultural Applications
-
Enantioselective Synthesis of Indoles
-
Preparation of N-pyridinyl Indolecarboxamides
-
Preparation of Mast Cell Tryptase Inhibitors
-
Formation of Michael Adducts
-
Preparation of Indolecarboxamides via Haloform Cleavage
-
Metal-Catalyzed Functionalization of Indoles
Safety And Hazards
3-(Trifluoroacetyl)indole is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to wear suitable protective equipment, prevent dispersion of dust, and avoid contact with skin, eyes, and clothing .
Zukünftige Richtungen
Indole and its derivatives have been found to have various applications in the food industry, perfumery, and pharmaceuticals . They exhibit antitumor, antibacterial, antiviral, and antifungal activities . The biotechnological production of indole and its derivatives for industrial applications is a promising area of research .
Eigenschaften
IUPAC Name |
2,2,2-trifluoro-1-(1H-indol-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3NO/c11-10(12,13)9(15)7-5-14-8-4-2-1-3-6(7)8/h1-5,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCMDCXWSHDFQKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50343338 | |
| Record name | 3-(Trifluoroacetyl)indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50343338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
20.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26659167 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-(Trifluoroacetyl)indole | |
CAS RN |
14618-45-2 | |
| Record name | 3-(Trifluoroacetyl)indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50343338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(Trifluoroacetyl)indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



